3,5-Dihydroxybenzoyl chloride

Descripción general

Descripción

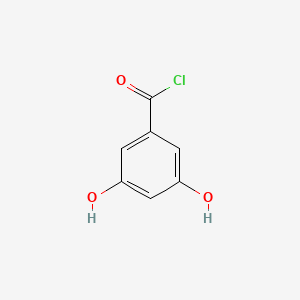

3,5-Dihydroxybenzoyl chloride is an organic compound with the molecular formula C₇H₅ClO₃. It is a derivative of benzoic acid, where the benzene ring is substituted with two hydroxyl groups at the 3 and 5 positions and a chlorine atom at the carbonyl carbon. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxybenzoyl chloride can be synthesized through the chlorination of 3,5-dihydroxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction is carried out under reflux conditions, where the 3,5-dihydroxybenzoic acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of the chlorinating agent to a reactor containing 3,5-dihydroxybenzoic acid. The reaction is monitored and controlled to ensure complete conversion and high yield. The product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dihydroxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to form 3,5-dihydroxybenzoic acid.

Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazones and oximes.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Catalysts: Pyridine, triethylamine

Major Products:

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

3,5-Dihydroxybenzoic Acid: Formed by hydrolysis

Aplicaciones Científicas De Investigación

3,5-Dihydroxybenzoyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3,5-dihydroxybenzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the synthesis of various derivatives and in the modification of proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

3,5-Dihydroxybenzoyl chloride is unique due to the presence of two hydroxyl groups and an acyl chloride group on the benzene ring. Similar compounds include:

3,4-Dihydroxybenzoyl Chloride: Differing by the position of the hydroxyl groups.

3,5-Dihydroxybenzoic Acid: Lacking the acyl chloride group.

3,5-Dimethoxybenzoyl Chloride: Substituted with methoxy groups instead of hydroxyl groups.

These compounds share some reactivity patterns but differ in their specific chemical properties and applications.

Actividad Biológica

3,5-Dihydroxybenzoyl chloride (C7H5ClO3) is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, biological interactions, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two hydroxyl groups at the 3 and 5 positions and a chlorine atom at the carbonyl position. This configuration enhances its reactivity and interaction potential with biological molecules.

Mechanisms of Biological Activity

1. Enzyme Inhibition:

Research indicates that this compound exhibits potent inhibitory effects against various enzymes, notably tyrosinase. Tyrosinase is crucial in melanin biosynthesis, and its inhibition can have implications for skin disorders and cosmetic applications.

- Inhibition Data:

2. Antioxidant Properties:

The compound's hydroxyl groups contribute to its antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and aging.

3. Antimicrobial Activity:

Studies have suggested that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its ability to disrupt bacterial cell membranes is under investigation.

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various derivatives of this compound on tyrosinase activity. The findings indicated that modifications at the R position significantly influenced potency. The most effective derivative displayed an IC50 value of 90.53 µM with substantial inhibition observed at higher concentrations .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in neuronal cell lines. The compound's ability to modulate reactive oxygen species (ROS) levels suggests potential therapeutic applications in neuroprotection .

Data Table: Biological Activities of this compound

Implications for Drug Development

The biological activities of this compound suggest its potential as a lead compound in drug development. Its high reactivity allows for the synthesis of various derivatives that could enhance efficacy and selectivity for target enzymes or receptors.

Future Directions:

- Structure-Activity Relationship (SAR) Studies: Continued research into SAR will help identify modifications that enhance biological activity.

- Clinical Trials: Future studies should focus on the safety and efficacy of this compound in clinical settings to validate its therapeutic potential.

Propiedades

IUPAC Name |

3,5-dihydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBSEEJTDJUTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554470 | |

| Record name | 3,5-Dihydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41696-97-3 | |

| Record name | 3,5-Dihydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.